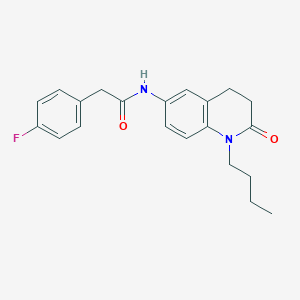

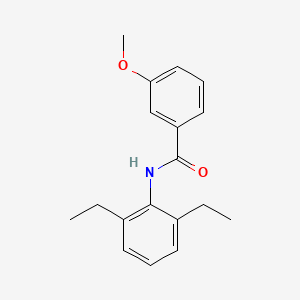

![molecular formula C20H14ClNO2 B2873782 1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one CAS No. 312742-12-4](/img/structure/B2873782.png)

1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Quinazolin-4(1H)-ones can be synthesized via amination and annulation of benzamides and amidines. This process involves a highly efficient copper-mediated tandem C(sp2)–H amination and annulation .Chemical Reactions Analysis

The chemical reactions involving quinazolin-4(1H)-ones are diverse. For instance, they can be synthesized via amination and annulation of benzamides and amidines . Other synthetic methods involve the use of a metal catalyst .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antidepressant Synthesis

Quinoline derivatives have been explored for their potential in synthesizing antidepressant molecules. The structural motifs present in quinoline are key components in many antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). These compounds can be synthesized through metal-catalyzed reactions, which are pivotal in the development of new antidepressant medications .

Organic Synthesis: Heterocyclic Compound Formation

In organic chemistry, quinoline derivatives serve as precursors for the synthesis of various heterocyclic compounds. These compounds are crucial for creating diverse molecular structures that can lead to the development of new drugs and materials. The synthesis often involves cyclization reactions and metal-free conditions, which are essential for constructing complex molecular architectures .

Pharmacology: Drug Research and Development

The pharmacological significance of quinoline derivatives stems from their biological activities. They are valuable in drug research and development for creating new therapeutic agents. Their applications extend to the synthesis of drugs with anti-inflammatory, anticonvulsant, anticancer, antibacterial, and antifungal properties .

Materials Science: Advanced Material Synthesis

Quinoline derivatives are used in materials science for the synthesis of advanced materials. Their unique chemical properties allow for the creation of novel materials with potential applications in various industries, including electronics, photonics, and nanotechnology .

Environmental Science: Green Chemistry

The environmental applications of quinoline derivatives include their use in green chemistry. They are involved in the synthesis of compounds through environmentally friendly processes, which is crucial for reducing the ecological impact of chemical manufacturing .

Biotechnology: Bioactive Compound Production

In biotechnology, quinoline derivatives are used for the production of bioactive compounds. These compounds have applications in developing new biotechnological methods and products, such as enzymes, vaccines, and genetically engineered organisms that can benefit medical and agricultural sciences .

Wirkmechanismus

Target of Action

Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body, and they are metabolized primarily in the liver .

Result of Action

It has been reported that a similar compound, quinolin-8-yl 4-chlorobenzoate, exhibited low activity against hop-92 and ekvx non-small-cell lung and uo-31 renal cancer cell lines .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of quinoline derivatives .

Eigenschaften

IUPAC Name |

1-(4-chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2/c21-16-7-5-13(6-8-16)20(24)22-10-9-19(23)17-11-14-3-1-2-4-15(14)12-18(17)22/h1-8,11-12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGPERBEPLUXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC3=CC=CC=C3C=C2C1=O)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2873700.png)

![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2873708.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate](/img/structure/B2873710.png)

![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)

![1-(2,3-Dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2873720.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2873721.png)